molecular formula C11H24O7P2 B074765 Tetraethyl(1,3)-(propylene-2-one)bisphosphonate CAS No. 1475-91-8

Tetraethyl(1,3)-(propylene-2-one)bisphosphonate

Cat. No. B074765
CAS RN: 1475-91-8
M. Wt: 330.25 g/mol
InChI Key: BRZHGBNQWVVBNJ-UHFFFAOYSA-N
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Description

Tetraethyl(1,3)-(propylene-2-one)bisphosphonate, also known as tetraethyl propane-1,3-diylbis(phosphonate), is a chemical compound used for C-C Bond Formation (Olefination) .


Synthesis Analysis

The synthesis of this compound involves a one-pot transformation of α-ethoxy derivatives of phosphorus analogs of protein and non-protein α-amino acids into biologically important N-protected 1-aminobisphosphonates . The reaction of diethyl α-oxoethylphosphonate with diethyl phosphite, dimethyl phosphite, and diphenylphosphine oxide affords, depending on the substrates and conditions, the Pudovik adduct and/or the corresponding >P(O)–CH–O–P(O)< product formed by rearrangement .


Molecular Structure Analysis

All bisphosphonates share the “bisphosphonate” P-C-P structure responsible for their affinity for hydroxyapatite on bone surfaces . The chemistry of the moiety linked to the central carbon results in their inhibition of osteoclast-mediated bone resorption .


Chemical Reactions Analysis

Phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions .


Physical And Chemical Properties Analysis

Bisphosphonates are characterized by their affinity for hydroxyapatite on bone surfaces due to their “bisphosphonate” P-C-P structure . The pharmacokinetic profiles of all N-BPs are similar and differ substantially from most other drugs .

Safety And Hazards

The safety data sheet for Tetraethyl(1,3)-(propylene-2-one)bisphosphonate suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately .

Future Directions

The growing interest in the biological activity of aminobisphosphonates has stimulated the development of methods for their synthesis . Innovative modifications of the existing commonly used reactions, as well as the development of new procedures, are being explored .

properties

IUPAC Name

1,3-bis(diethoxyphosphoryl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O7P2/c1-5-15-19(13,16-6-2)9-11(12)10-20(14,17-7-3)18-8-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZHGBNQWVVBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(diethoxyphosphinyl)-2-propanone

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